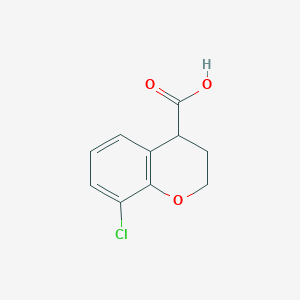

8-Chlorochroman-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H9ClO3 |

|---|---|

Molecular Weight |

212.63 g/mol |

IUPAC Name |

8-chloro-3,4-dihydro-2H-chromene-4-carboxylic acid |

InChI |

InChI=1S/C10H9ClO3/c11-8-3-1-2-6-7(10(12)13)4-5-14-9(6)8/h1-3,7H,4-5H2,(H,12,13) |

InChI Key |

ORMKCJSFVWUDCN-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(C1C(=O)O)C=CC=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 8 Chlorochroman 4 Carboxylic Acid and Analogous Structures

Established Reaction Pathways for Chroman-4-one and Chroman-4-carboxylic Acid Formation

The synthesis of the chroman core, and specifically chroman-4-ones and their carboxylic acid derivatives, can be achieved through a variety of established reaction pathways. These methods offer different advantages in terms of substrate scope, efficiency, and stereocontrol.

Base-Promoted Aldol (B89426) Condensation and Intramolecular Oxa-Michael Cyclization Approaches

A well-established route to chromanones involves a tandem sequence of an aldol condensation followed by an intramolecular oxa-Michael addition. nih.govrsc.org This strategy typically begins with the reaction of a salicylaldehyde (B1680747) derivative with an α,β-unsaturated carbonyl compound. The initial aldol addition product can then undergo cyclization, where the phenolic hydroxyl group attacks the β-position of the unsaturated system, to form the chroman ring.

This method can be adapted for the synthesis of substituted chromanones. For instance, an organocatalytic approach using pyrrolidine (B122466) has been developed for the diastereoselective preparation of cyclopentane-fused chromanones. nih.gov While this specific example leads to a fused-ring system, the underlying principle of an aldol/oxa-Michael cascade is broadly applicable. The reaction's reversibility can be exploited to favor the formation of a single diastereomer. nih.gov

For the synthesis of 8-chlorochroman-4-carboxylic acid, a potential starting material would be 2-hydroxy-3-chlorobenzaldehyde. The challenge would lie in selecting an appropriate three-carbon component that would lead to the desired 4-carboxylic acid functionality after cyclization and subsequent oxidation if necessary.

Triflimide-Catalyzed Annulations of o-Hydroxy Benzylic Alcohols and Alkenes for Chromane (B1220400) Nucleus Construction

A convergent and mild approach for synthesizing the chromane skeleton involves the triflimide (Tf₂NH)-catalyzed annulation of o-hydroxy benzylic alcohols with alkenes. acs.orgchemrxiv.orgchemrxiv.orgnorthwestern.edu This Brønsted acid-catalyzed reaction proceeds from simple and readily available starting materials at room temperature. chemrxiv.org The reaction is initiated by the formation of a benzylic carbocation from the o-hydroxy benzylic alcohol, which then reacts with the alkene. Subsequent intramolecular Friedel-Crafts type alkylation or nucleophilic attack by the phenolic oxygen closes the dihydropyran ring. chemrxiv.org

The scope of this reaction is broad, tolerating various substitution patterns on both the benzylic alcohol and the alkene. chemrxiv.org For example, reactions of 2-(hydroxy(phenyl)methyl)phenol with methallyltrimethylsilane (B96022) in the presence of 5 mol% triflimide in dichloromethane (B109758) yield 2,2-dimethyl-4-phenylchroman in 73% yield. chemrxiv.org This method has been successfully applied to a range of 4-substituted chromanes with both electron-donating and electron-withdrawing groups on the aromatic ring. chemrxiv.org

To synthesize a precursor for this compound using this method, one could start with 3-chloro-2-(hydroxymethyl)phenol (B3211903) and an appropriate alkene that would allow for the subsequent introduction of the carboxylic acid group at the 4-position.

| Catalyst | Substrates | Product Type | Yield (%) | Reference |

| Triflimide (5 mol%) | o-Hydroxy benzylic alcohols, Alkenes/Allylsilanes | 4-Substituted chromanes | up to 84% | chemrxiv.org |

| Triflimide | N-methoxybenzamides | Fused chromanes | Good | nih.gov |

Photoredox Iron-Catalyzed Decarboxylative Radical Cyclization using Carboxylate Salts as Radical Precursors

A sustainable and innovative method for the synthesis of chroman-4-ones utilizes a photoredox iron-catalyzed decarboxylative radical cyclization. acs.orgle.ac.ukresearchgate.net This approach employs carboxylate salts as radical precursors and ferric chloride (FeCl₃) as the catalyst, operating under visible light irradiation at room temperature. acs.orgle.ac.uk The reaction mechanism is initiated by a ligand-to-iron charge transfer, which generates a radical species from the carboxylate salt. This radical then participates in a cyclization cascade. acs.org

This method has demonstrated excellent substrate scope and functional group tolerance, accommodating tertiary, secondary, and primary alkyl carboxylates. acs.org For the synthesis of chroman-4-one derivatives, the reaction conditions may need optimization, such as adjusting the amount of the carboxylate reagent. acs.org The scalability of this process highlights its potential for practical applications. acs.orgle.ac.uk

In the context of synthesizing this compound, a plausible strategy would involve the use of a 2-(allyloxy)-3-chlorobenzaldehyde as the starting material, which would undergo cyclization upon reaction with a suitable radical precursor under these photocatalytic conditions. researchgate.net The carboxylic acid at the 4-position would need to be introduced, potentially from a precursor that is incorporated during the radical addition.

| Catalyst | Radical Precursor | Substrate | Product | Key Features | Reference |

| FeCl₃ | Carboxylate salts | 2-(allyloxy)benzaldehyde | Chroman-4-one derivatives | Sustainable, mild conditions, room temperature | acs.orgle.ac.uk |

| (NH₄)₂S₂O₈ | Oxalates | 2-(allyloxy)arylaldehydes | Ester-containing chroman-4-ones | Metal-free, cascade radical cyclization | nih.gov |

Redox-Neutral and Metal-Free Alkene Acylarylation for Substituted Chroman-4-ones

A visible-light-driven, redox-neutral, and metal-free approach has been developed for the synthesis of 3-(arylmethyl)chroman-4-ones through the acylarylation of alkenes. nih.govresearchgate.netnih.gov This method utilizes readily available cyanoarenes and involves a phosphoranyl radical-mediated acyl radical-initiated cyclization followed by a selective radical-radical coupling sequence. nih.govresearchgate.net

The reaction tolerates a good range of functional groups on the alkenoic acid, including both electron-donating (e.g., Me, OMe) and electron-withdrawing (e.g., F, Cl, Br, CF₃) substituents on the aromatic ring. nih.gov This protocol provides access to a variety of substituted chroman-4-ones, which can be further derivatized to other valuable compounds like chromones and 2H-chromenes. nih.govresearchgate.net

For the synthesis of an 8-chloro-substituted chroman-4-one, a starting alkenoic acid with a chlorine atom at the appropriate position on the phenyl ring would be required. The resulting chroman-4-one could then potentially be converted to the corresponding 4-carboxylic acid.

| Photocatalyst | Reagents | Product | Yield (%) | Reference |

| 3DPAFIPN | Alkenoic acids, Cyanoarenes | 3-(arylmethyl)chroman-4-ones | up to 75% | researchgate.net |

Asymmetric Synthesis of Chiral Chroman Systems and Derivatives

The development of asymmetric methods to produce enantiomerically enriched chroman derivatives is of high importance due to their prevalence in biologically active molecules. nih.gov Several strategies have been successfully employed.

One prominent method is the Pd-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates, which can provide chiral chromans in high enantiomeric excess (up to 98% ee). acs.org This intramolecular cyclization avoids issues of regioselectivity often encountered in intermolecular versions. acs.org

Organocatalysis also offers powerful tools for the asymmetric synthesis of chromans. For example, cascade reactions involving 2-hydroxy cinnamaldehydes can lead to polycyclic chromane products with multiple stereocenters in high yield and excellent enantioselectivity. acs.orgnih.gov These reactions are often catalyzed by chiral prolinol derivatives. acs.orgnih.gov Furthermore, copper-catalyzed enantioselective hydroallylation of 2H-(thio)chromenes has been developed to access chiral 4-allyl (thio)chromanes with high yields and enantioselectivities. nih.gov

For the asymmetric synthesis of this compound, a chiral catalyst would be employed in one of the key bond-forming steps to control the stereochemistry at the C4 position. For instance, an asymmetric Michael addition or an asymmetric cyclization could be envisioned using a chlorinated precursor.

| Method | Catalyst/Reagent | Product | Enantiomeric Excess (ee) | Reference |

| Pd-catalyzed AAA | Chiral phosphine (B1218219) ligands | Chiral chromans | up to 98% | acs.org |

| Organocatalytic Cascade | Trimethylsilyl-protected prolinol | Polycyclic chromanes | up to 97% | acs.orgnih.gov |

| Cu-catalyzed Hydroallylation | CuCl/(R,R)-Ph-BPE | 4-allyl (thio)chromanes | up to 99% | nih.gov |

Classical Approaches to Chromones via Baker–Venkataraman Rearrangement or Claisen Ester Condensation

Classical methods remain highly relevant for the synthesis of chromones, which can be precursors to chromanones through reduction. The Baker–Venkataraman rearrangement is a key reaction for forming the 1,3-diketone intermediate necessary for chromone (B188151) synthesis. wikipedia.org This rearrangement of 2-acetoxyacetophenones is base-catalyzed and proceeds through an enolate formation followed by an acyl transfer. wikipedia.org Subsequent acid-catalyzed cyclodehydration yields the chromone core. wikipedia.orgchemmethod.com A "soft-enolization" variation of this rearrangement has also been developed. nih.govacs.orgacs.org

The Claisen ester condensation provides an alternative route to the 1,3-dicarbonyl intermediate. wikipedia.orgnumberanalytics.commasterorganicchemistry.com This reaction involves the condensation of an ester with another carbonyl compound, typically a ketone, in the presence of a strong base. wikipedia.org For the synthesis of 2-(2-phenylethyl)chromones, the Claisen condensation of a 2'-hydroxyacetophenone (B8834) with an appropriate ester has been shown to be effective, especially when the enolate of the acetophenone (B1666503) is pre-formed using a strong base like sodium hydride. nih.gov

To apply these methods towards this compound, one could start with a 2'-hydroxy-3'-chloroacetophenone. The Baker-Venkataraman rearrangement or a Claisen condensation with a suitable ester, followed by cyclization, would yield a chlorinated chromone. Subsequent chemical modifications, including reduction of the pyrone ring and introduction of the carboxylic acid, would be necessary.

| Reaction | Key Intermediate | Base | Key Features | Reference |

| Baker–Venkataraman Rearrangement | 1,3-Diketone | Various bases | Forms 1,3-diketone from 2-acetoxyacetophenone | wikipedia.orgchemmethod.comnih.gov |

| Claisen Ester Condensation | β-Keto ester or β-diketone | Strong base (e.g., NaH) | Carbon-carbon bond formation between two esters or an ester and a ketone | wikipedia.orgmasterorganicchemistry.comnih.gov |

Targeted Synthesis of Chlorinated Chroman Carboxylic Acids

The introduction of a chlorine atom at a specific position on the chroman ring, particularly in the presence of other functional groups like a carboxylic acid, requires carefully designed synthetic strategies. The electronic properties of the chroman system and the directing effects of existing substituents heavily influence the outcome of halogenation reactions.

Strategies for Regioselective Halogen Atom Incorporation (e.g., Position 6 and 8 Chlorination)

Regioselective chlorination of the aromatic ring of chroman systems is typically achieved through electrophilic aromatic substitution. The choice of chlorinating agent and reaction conditions is paramount to controlling the position of halogenation. The oxygen atom in the chroman ring is an ortho-, para-director, activating the C6 and C8 positions for electrophilic attack.

Achieving selectivity between the C6 and C8 positions can be challenging. The directing effect of a carboxyl group or its ester precursor at the C4 position can further influence the regiochemical outcome. While direct chlorination of a pre-formed chroman-4-carboxylic acid can be complex, a common strategy involves the chlorination of an earlier intermediate. For instance, in the synthesis of related compounds like 5-amino-6-chlorochroman-8-carboxylic acid, chlorination is often performed on a substituted aminomethylsalicylate precursor before the chroman ring is formed. tandfonline.comtandfonline.com

The chlorine radical (Cl•) is known to be highly reactive and unselective in radical chlorination reactions. stackexchange.com Therefore, polar, non-radical pathways are preferred for controlled regioselectivity. For α-chlorination of carboxylic acids, methods that proceed via an enol intermediate are often employed, utilizing reagents that suppress radical formation. stackexchange.comorganic-chemistry.org However, for aromatic ring chlorination, electrophilic conditions are standard.

Optimization of Synthetic Protocols for Enhanced Yield and Purity

Optimizing the synthesis of chlorinated chroman carboxylic acids involves a systematic approach to improve reaction outcomes. This includes modifying reaction conditions such as temperature, solvent, and catalysts, as well as refining work-up and purification procedures.

In the synthesis of the related 5-amino-6-chlorochroman-8-carboxylic acid, significant improvements over previous protocols have been reported. tandfonline.com One key optimization involved the hydrogenation of a chromene intermediate to the corresponding chroman. By carefully selecting the catalyst (Pd/C instead of a more expensive platinum reagent) and reaction conditions, the formation of the undesired des-chloro byproduct was minimized to less than 1%. tandfonline.com Furthermore, hydrolysis of ester and amide groups to the final carboxylic acid was found to be more efficient using aqueous sodium hydroxide (B78521) under reflux, yielding the product in approximately 90% yield and 96% purity. tandfonline.comtandfonline.com

Another critical aspect of optimization is the simplification of purification steps. Modifications that lead to the precipitation of the desired product directly from the reaction mixture can eliminate the need for tedious column chromatography, which is often a source of yield loss. tandfonline.com For example, in the preparation of an acetamide (B32628) precursor, changing the reaction conditions to exclude a base allowed for the clean precipitation of the product in quantitative yield. tandfonline.com

Table 1: Example of Synthetic Protocol Optimization This table is a representative example based on findings for analogous structures and does not represent a specific synthesis of this compound.

| Reaction Step | Original Condition | Optimized Condition | Improvement |

|---|---|---|---|

| Hydrogenation | Platinum-based catalyst | Pd/C, 80 psi H2 | Avoided costly reagent, <1% des-chloro byproduct. tandfonline.com |

| Hydrolysis | KOH/H2O/Dioxane | Aqueous NaOH, reflux | Improved yield (~90%) and purity (96%). tandfonline.com |

| Acetylation | Acetic anhydride (B1165640) with base | Acetic anhydride in DCM (no base) | Quantitative yield, precipitation avoids column chromatography. tandfonline.com |

Application of Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edu These principles are increasingly being applied to the synthesis of complex molecules like chromans. researchgate.netnih.govresearchgate.net

A key goal in green synthesis is the replacement of toxic and corrosive reagents and solvents with safer alternatives. yale.edu In the synthesis of analogous chroman structures, there has been a conscious effort to avoid hazardous chemicals like boron trichloride (B1173362) and to eliminate the use of silica (B1680970) gel for purification wherever possible. tandfonline.comtandfonline.com The use of environmentally benign solvents is a cornerstone of green chemistry, with research exploring alternatives to traditional, often hazardous, organic solvents. nih.govresearchgate.net For some chromene syntheses, reactions have been successfully performed in water, a green solvent, to achieve excellent yields. researchgate.net

Designing energy-efficient syntheses is another fundamental principle of green chemistry. yale.edu This often involves developing reactions that can be conducted at ambient temperature and pressure. yale.edu Successful efforts have been made to reduce reaction temperatures from reflux to room temperature in certain steps of chroman synthesis. tandfonline.com Additionally, reducing the number of synthetic steps by avoiding unnecessary derivatizations or protection/deprotection sequences minimizes reagent use and waste generation. tandfonline.comtandfonline.comyale.edu One-pot, multi-component reactions are particularly attractive as they combine several steps, reducing time, energy, and waste. sharif.edu Innovative energy sources like microwave irradiation and ultrasound are also being employed to accelerate reactions, often leading to higher yields in shorter times under milder conditions. nih.govresearchgate.net

Functional Group Transformations and Derivatization Strategies

The carboxylic acid group in this compound is a versatile functional handle that allows for a wide range of transformations and derivatizations. These reactions are essential for creating a library of related compounds for further study or for incorporating the chroman scaffold into larger, more complex molecules.

The primary reactions of carboxylic acids include conversion to more reactive derivatives such as acyl chlorides, anhydrides, esters, and amides. youtube.com These transformations typically proceed via nucleophilic acyl substitution. For analytical purposes, derivatization is often employed to enhance detectability by liquid chromatography (LC). researchgate.netnih.gov This involves reacting the carboxylic acid with a labeling agent to attach a chromophore or fluorophore. researchgate.net Common derivatization reactions for carboxylic acids include amidation and esterification. nih.gov For instance, reagents like nitrophenylhydrazine (B1144169) can be used to create derivatives with strong UV absorption, facilitating their detection. google.com Another approach uses reagents like 4-APEBA in the presence of a coupling agent like EDC to form derivatives suitable for LC-MS analysis. nih.gov

Beyond simple derivatization, the carboxylic acid group can be reduced to a primary alcohol, or the entire side chain can be modified through reactions such as the Arndt-Eistert homologation, which elongates the carbon chain by one methylene (B1212753) group. libretexts.org These transformations significantly expand the synthetic utility of this compound as a building block in organic synthesis.

Hydrolytic Cleavage of Ester Functionalities to Access Carboxylic Acids

Basic hydrolysis, also known as saponification, is typically an irreversible process that goes to completion because the carboxylate salt formed is deprotonated under the alkaline conditions. libretexts.orglibretexts.org This method is highly effective for cleaving ester groups to yield the final carboxylic acid product. A notable example is the synthesis of 5-amino-6-chlorochroman-8-carboxylic acid, a key intermediate for various 5-HT4 receptor agonists. tandfonline.com In this synthesis, the final step involves the hydrolysis of the methyl ester precursor, methyl 5-acetamido-6-chlorochroman-8-carboxylate, using an aqueous solution of sodium hydroxide (NaOH) under reflux conditions. This reaction proceeds with high efficiency, affording the target carboxylic acid in 89.5% yield after acidification. tandfonline.com

Table 1: Base-Mediated Hydrolysis of a Chroman Ester

| Starting Material | Reagents | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Methyl 5-acetamido-6-chlorochroman-8-carboxylate | Aqueous NaOH (1.7 N) | Reflux, 8 h | 5-Amino-6-chlorochroman-8-carboxylic acid | 89.5% | tandfonline.com |

Acid-catalyzed hydrolysis, the reverse of Fischer esterification, is an equilibrium-driven process. libretexts.org To drive the reaction toward the formation of the carboxylic acid and alcohol, a large excess of water is typically used, in accordance with Le Chatelier's principle. libretexts.org

Enzymatic hydrolysis offers a milder and often highly selective alternative. For instance, two different esterases, EstS and EstR, have been utilized for the sequential resolution of racemic methyl 6-fluoro-chroman-2-carboxylate. rsc.org This biocatalytic approach not only hydrolyzes the ester but also separates the enantiomers, producing optically pure (S)- and (R)-6-fluoro-chroman-2-carboxylic acids with high enantiomeric excess. rsc.org

Oxidative Transformations of Chroman Carboxylic Acid Moieties

The chroman scaffold can undergo various oxidative transformations, which can be a key strategy for introducing new functional groups or modifying the heterocyclic ring. While direct oxidation of the this compound is not extensively detailed, studies on analogous chromone derivatives provide significant insight into the potential oxidative pathways. mdpi.comresearchgate.net

Investigations into the oxidative metabolism of various chromone derivatives using systems like the Fenton reaction (H₂O₂/Fe²⁺) have identified several transformation products. mdpi.comresearchgate.net These studies, which mimic in vitro metabolism, reveal that the chromone ring is susceptible to oxidation, leading to the formation of various hydroxylated and other oxidized metabolites. For example, the oxidation of a chromone derivative known as DMAF resulted in three primary metabolites, identified by their mass-to-charge ratios (m/z) of 252.1, 238.1, and 282.1, indicating the addition of oxygen atoms or structural rearrangements. mdpi.com

Table 2: Oxidative Metabolites of Chromone Derivative DMAF

| Oxidation System | Detected Metabolite (m/z) | Relative Yield | Reference |

|---|---|---|---|

| Fenton Reaction | 252.1 | Highest | mdpi.com |

| 282.1 | Medium | ||

| 238.1 | Lowest |

Another synthetic strategy involves the oxidative functionalization of related structures. For example, visible light photocatalysis has been used to generate alkyl radicals via an oxidative proton-coupled electron transfer (PCET) ring-opening of cycloalkanols. These radicals can then be used to functionalize chroman-2-ones at the C-4 position. chemrxiv.org Although this example involves a chroman-2-one rather than a carboxylic acid, it demonstrates a sophisticated oxidative method for C-C bond formation on a similar scaffold. chemrxiv.org

Stereoselective Derivatization of Chroman Scaffolds

The development of stereoselective methods to synthesize chiral chroman derivatives is of paramount importance, as the biological activity of these compounds is often dependent on their absolute stereochemistry. A variety of advanced techniques, including biocatalysis and asymmetric organocatalysis, have been successfully applied to produce enantiomerically pure or enriched chroman structures. acs.orgnih.gov

A powerful example of biocatalysis is the asymmetric reduction of 6-chlorochroman-4-one (B184904) to produce enantiopure (S)-6-chlorochroman-4-ol. nih.gov Using the whole-cell biocatalyst Lactobacillus paracasei BD101, the reduction proceeds with excellent conversion and greater than 99% enantiomeric excess (ee). This chiral alcohol is a valuable precursor for the synthesis of chiral chroman carboxylic acids and other derivatives. nih.gov

Asymmetric organocatalysis provides another robust route to chiral chromanes. One-pot cascade reactions have been designed to construct complex polycyclic chromane structures with high stereocontrol. For instance, the reaction of 1-aza-1,3-butadiene, 2-hydroxy cinnamaldehyde (B126680), and a Hantzsch ester, catalyzed by a chiral prolinol catalyst, affords polycyclic chromane products containing three contiguous stereogenic centers with excellent enantioselectivity (e.g., 92% ee). acs.orgnih.gov

Table 3: Examples of Stereoselective Derivatization of Chroman Scaffolds

| Method | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|

| Biocatalytic Asymmetric Reduction | 6-Chlorochroman-4-one | (S)-6-Chlorochroman-4-ol | >99% ee; Whole-cell biocatalyst (L. paracasei) | nih.gov |

| Enzymatic Kinetic Resolution | (±)-Methyl 6-fluoro-chroman-2-carboxylate | (S)- and (R)-6-Fluoro-chroman-2-carboxylic acid | >99% ee (S-acid), 95-96% ee (R-acid) using two different esterases | rsc.org |

| Asymmetric Organocatalytic Cascade | 2-Hydroxy cinnamaldehyde derivatives | Chiral polycyclic chromanes | Up to 92% ee; three continuous stereocenters formed | acs.orgnih.gov |

The stereochemistry of the chroman ring itself has been a subject of detailed study. For chiral 2-substituted chromanes, the sign of the specific optical rotation (SOR) has been found to correlate with the helicity (P or M) of the dihydropyran ring, a feature that is particularly evident in chromane-2-carboxylic acids and their esters. mdpi.com This fundamental understanding aids in the characterization and assignment of absolute configurations for newly synthesized chiral chroman derivatives.

Elucidation of Molecular Structure and Conformation

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the unambiguous determination of a molecule's structure, providing insight into its atomic connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, COSY, HMQC, and HMBC Methodologies for Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. A full suite of NMR experiments would be required to confirm the identity of 8-Chlorochroman-4-carboxylic acid.

¹H NMR: This technique would identify all unique proton environments in the molecule. Key expected signals would include a downfield singlet for the carboxylic acid proton (typically >10 ppm), distinct aromatic protons on the chlorinated benzene (B151609) ring, and a set of aliphatic protons for the chroman ring system, likely showing complex splitting patterns due to their diastereotopic nature and coupling to each other.

¹³C NMR: A ¹³C NMR spectrum would reveal the number of unique carbon atoms. Expected signals would include a downfield peak for the carbonyl carbon of the carboxylic acid (typically 170-185 ppm), several peaks in the aromatic region (110-160 ppm), and aliphatic carbons of the chroman ring at higher field.

2D NMR (COSY, HSQC, HMBC): These experiments establish connectivity.

COSY (Correlation Spectroscopy) would show correlations between protons that are coupled to each other, confirming the arrangement of protons on the aliphatic and aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton to the carbon atom it is directly attached to, allowing for definitive assignment of both ¹H and ¹³C signals.

Without experimental data, a specific data table cannot be generated.

X-ray Diffraction Analysis for Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction provides the most definitive information about the three-dimensional structure of a molecule in the solid state. This analysis would yield precise bond lengths, bond angles, and torsion angles, defining the exact geometry of the this compound molecule. It would also reveal the conformation of the dihydropyran ring (e.g., half-chair, boat) and the orientation of the carboxylic acid substituent. Furthermore, it would detail intermolecular interactions, such as hydrogen bonding between carboxylic acid groups, which dictate the crystal packing arrangement. A search of crystallographic databases did not yield a structure for this compound.

A representative data table from an X-ray diffraction experiment would typically include:

| Parameter | Value |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Investigation of Electronic Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the spectrum would be expected to show absorptions characteristic of the substituted benzene ring. The chlorine atom and the chroman ring fused to the benzene would influence the position and intensity of the π→π* transitions. Aromatic carboxylic acids typically exhibit absorption maxima below 300 nm. bldpharm.comcam.ac.uk Specific values for λmax are dependent on the solvent and the precise electronic structure, which have not been publicly reported for this compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

IR spectroscopy is used to identify functional groups based on their characteristic vibrational frequencies. For this compound, the IR spectrum would be dominated by several key absorptions:

A very broad O–H stretching band for the carboxylic acid, typically found in the 3300-2500 cm⁻¹ region. uiowa.edu

A strong C=O (carbonyl) stretching band, expected around 1710-1760 cm⁻¹.

C–O stretching for the carboxylic acid and the ether linkage in the chroman ring, appearing in the 1320-1210 cm⁻¹ and 1300-1000 cm⁻¹ regions, respectively. uiowa.edu

C–H stretching bands for the aromatic and aliphatic portions.

Aromatic C=C stretching bands in the 1600-1450 cm⁻¹ region.

A C–Cl stretching vibration, typically found in the 850-550 cm⁻¹ region.

A table of expected IR absorptions is provided below based on typical functional group frequencies.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O–H stretch (Carboxylic acid) | 3300 - 2500 | Strong, Broad |

| C–H stretch (Aromatic) | 3100 - 3000 | Medium |

| C–H stretch (Aliphatic) | 3000 - 2850 | Medium |

| C=O stretch (Carboxylic acid) | 1760 - 1690 | Strong |

| C=C stretch (Aromatic) | 1600 - 1450 | Medium |

| C–O stretch | 1320 - 1210 | Strong |

| C–Cl stretch | 850 - 550 | Medium-Strong |

Computational Approaches to Molecular Structure

In the absence of experimental data, computational chemistry provides a powerful means to predict molecular properties.

Density Functional Theory (DFT) for Optimized Geometries and Conformational Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations could be employed to:

Determine the lowest energy (most stable) three-dimensional conformation of the molecule.

Calculate optimized bond lengths and angles, which could be compared with potential future X-ray diffraction data.

Predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, to aid in the interpretation of experimental spectra.

Investigate the electronic properties, such as the distribution of electron density and the energies of molecular orbitals.

A comprehensive DFT study on this specific molecule has not been found in the surveyed literature. Such a study would typically report optimized geometric parameters and calculated energies for various conformers.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a computational method used to visualize the charge distribution within a molecule, thereby identifying regions that are prone to electrophilic and nucleophilic attack. avogadro.cclibretexts.org The MEP map displays the electrostatic potential on the electron density surface of the molecule, using a color scale to indicate different charge potentials. researchgate.net Typically, red-colored regions signify areas of high electron density and negative electrostatic potential, making them susceptible to electrophilic attack. Conversely, blue-colored regions indicate low electron density and positive electrostatic potential, which are the likely sites for nucleophilic attack. researchgate.net Green and yellow areas represent intermediate or neutral potentials. researchgate.net

For this compound, an MEP analysis would be expected to highlight several key reactive sites:

Carboxylic Acid Group: The oxygen atoms of the carbonyl and hydroxyl moieties in the carboxylic acid group are anticipated to be the most electron-rich regions (indicated in red on an MEP map). researchgate.net This high electron density makes them primary sites for interactions with electrophiles and hydrogen bond donors. The acidic proton of the hydroxyl group, in turn, would be an electron-poor site.

Chroman Ring: The aromatic portion of the chroman ring and the chlorine atom will also influence the electrostatic potential. The chlorine atom, being highly electronegative, will draw electron density towards itself.

The insights gained from MEP mapping are crucial for predicting how this compound will interact with biological targets, such as receptor binding sites, and for understanding its chemical reactivity. libretexts.org

| Region on MEP Map | Color | Electrostatic Potential | Inferred Reactivity |

| Oxygen atoms of carboxylic acid | Red | Negative (Electron-rich) | Site for electrophilic attack |

| Hydrogen of carboxylic acid | Blue | Positive (Electron-poor) | Site for nucleophilic attack |

| Aromatic Ring | Green/Yellow | Neutral to slightly negative | Potential for π-π stacking interactions |

| Chlorine Atom | Yellow/Green | Slightly negative | Influences overall electron distribution |

Molecular Dynamics Simulations for Solvent-Solute Interactions

Molecular dynamics (MD) simulations are powerful computational methods that model the physical movements of atoms and molecules over time. nih.govnih.gov By simulating the interactions between a solute (in this case, this compound) and solvent molecules, MD simulations can provide detailed insights into the conformational flexibility of the solute and the nature of its interactions with the surrounding solvent environment. nih.gov

An MD simulation of this compound in an aqueous solution would track the trajectory of each atom based on a force field that describes the interatomic and intermolecular forces. nih.gov Such simulations can reveal:

Conformational Preferences: The chroman ring system is not entirely planar, and the carboxylic acid group has rotational freedom. MD simulations can identify the most stable, low-energy conformations of the molecule in solution. nih.gov

Solvation Shell: The simulations can characterize the structure of the water molecules that surround the solute, known as the solvation shell. It is expected that the polar carboxylic acid group would form strong hydrogen bonds with water molecules.

Dynamic Behavior: MD simulations can capture the dynamic fluctuations of the molecule, including bond rotations and ring puckering, providing a more realistic picture of the molecule's behavior than a static model. researchgate.net

These simulations are computationally intensive but offer invaluable data for understanding how the molecule behaves in a realistic environment, which is crucial for predicting its solubility, stability, and transport properties. nih.gov

| Simulation Parameter | Information Gained |

| Potential Energy Surface | Identification of stable and metastable conformations |

| Radial Distribution Functions | Characterization of the solvation shell structure |

| Root Mean Square Deviation (RMSD) | Analysis of conformational stability over time |

| Hydrogen Bond Analysis | Quantification of hydrogen bonding between solute and solvent |

Theoretical Studies on Reactivity and Chemical Interactions

Quantum Chemical Descriptors for Reactivity Prediction

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule that is more reactive, as the energy required for electronic excitation is lower. For a molecule like 8-Chlorochroman-4-carboxylic acid, the presence of the electron-withdrawing chlorine atom and the carboxylic acid group would be expected to influence the energies of the frontier orbitals.

Illustrative Data for Frontier Molecular Orbitals

| Parameter | Illustrative Energy (eV) |

|---|---|

| EHOMO | -6.8 |

| ELUMO | -1.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. They are not experimental or calculated values for this compound.

Global reactivity descriptors provide a quantitative measure of the stability and reactivity of a molecule as a whole.

Global Hardness (η) is a measure of the resistance of a molecule to a change in its electron distribution. It can be approximated as half of the HOMO-LUMO gap (η ≈ ΔE / 2). A harder molecule is less reactive.

Chemical Softness (S) is the reciprocal of global hardness (S = 1 / η) and indicates the ease with which a molecule's electron cloud can be polarized. A softer molecule is more reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. It is a measure of the stabilization in energy when the system acquires an additional electronic charge from the environment.

These parameters are crucial for predicting the behavior of this compound in various chemical reactions.

Illustrative Global Reactivity Descriptors

| Descriptor | Illustrative Value |

|---|---|

| Global Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

Note: The values in this table are illustrative and based on general principles for similar organic structures. They are not specific calculated values for this compound.

Nucleophilicity Index (Nu) is a measure of the ability of a molecule to donate electrons to an electrophile. It is often correlated with the HOMO energy. A higher HOMO energy corresponds to a greater nucleophilicity.

Illustrative Nucleophilicity and Dipole Moment

| Parameter | Illustrative Value |

|---|---|

| Nucleophilicity Index (Nu) | 2.1 |

Note: The values in this table are for illustrative purposes to demonstrate the concepts and are not experimentally or computationally derived for this compound.

Mechanistic Investigations of Chroman Ring Formation and Derivatization

The synthesis and modification of the chroman ring system can be achieved through various reaction pathways. Theoretical studies can elucidate the mechanisms of these reactions, providing insights into the transition states and intermediates involved.

Radical cyclizations are powerful methods for the construction of cyclic systems, including the chroman skeleton. nih.govrsc.org These reactions often proceed through a cascade mechanism, where a single initiation event leads to a series of bond-forming steps.

A plausible radical-mediated pathway to a chroman-4-one, a precursor to this compound, could involve the intramolecular cyclization of an acyl radical. rsc.org For instance, a 2-(allyloxy)aryl aldehyde can be converted into an acyl radical, which then undergoes an intramolecular addition to the alkene. This cyclization forms a new carbon-carbon bond and generates another radical intermediate, which can be subsequently trapped to yield the final product. rsc.org Visible-light photoredox catalysis is a modern and effective method for initiating such radical cascades under mild conditions. nih.gov

Brønsted acids are frequently employed as catalysts in organic synthesis to activate substrates and facilitate reactions. rsc.org In the context of chroman synthesis, Brønsted acids can catalyze the annulation of phenols with suitable reaction partners. rsc.org For example, the reaction of a phenol (B47542) with an α,β-unsaturated carbonyl compound in the presence of a Brønsted acid can lead to the formation of a chromene, which can be a precursor to the chroman ring.

The mechanism of Brønsted acid catalysis typically involves the protonation of a functional group, which enhances its electrophilicity. youtube.com In the case of a reaction leading to a chroman derivative, the acid catalyst would activate the electrophile, making it more susceptible to nucleophilic attack by the phenol. Subsequent intramolecular reactions would then lead to the formation of the heterocyclic ring. These acid-catalyzed processes are crucial for various derivatizations of the chroman core, including esterification and amidation of the carboxylic acid group.

Base-Promoted Reaction Mechanisms

The reactivity of carboxylic acids like this compound in the presence of a base is fundamentally characterized by their acidic nature. The primary and most rapid reaction is an acid-base neutralization. libretexts.org A base, such as a hydroxide (B78521) ion (OH⁻), will deprotonate the carboxylic acid, forming a carboxylate anion and water. libretexts.org

This initial deprotonation is a critical step that dictates the subsequent reactivity pathway. The resulting carboxylate anion is significantly less electrophilic than the parent carboxylic acid. Due to the negative charge being delocalized across the two oxygen atoms, the carboxylate group is generally resistant to nucleophilic attack under basic conditions. masterorganicchemistry.com

However, the principles of base-promoted reactions are clearly illustrated in the closely related process of ester hydrolysis, known as saponification. ucalgary.ca This reaction provides a model for understanding nucleophilic acyl substitution under basic conditions. The mechanism proceeds through two main steps:

Nucleophilic Attack: A hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate. ucalgary.ca

Leaving Group Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an alkoxide ion (RO⁻) as the leaving group. ucalgary.ca

This process results in the formation of a carboxylic acid, which is immediately deprotonated by the basic alkoxide generated in the previous step. chemistrysteps.comyoutube.com This final, irreversible acid-base reaction drives the equilibrium toward the products, making saponification highly efficient. chemistrysteps.com While direct nucleophilic acyl substitution on this compound is unfavorable in basic media due to its deprotonation, its derivatives, such as esters, would readily undergo these base-promoted mechanisms. masterorganicchemistry.com

Intramolecular Allylic Substitution Reactions

Intramolecular reactions can occur within molecules that contain multiple functional groups capable of reacting with one another. For hydroxycarboxylic acids, intramolecular esterification can lead to the formation of cyclic esters known as lactones, particularly when five- or six-membered rings can be formed. libretexts.org This reaction, however, is typically initiated by electrophilic species like acids. libretexts.org

The concept of an intramolecular allylic substitution reaction is not directly applicable to the saturated heterocyclic ring of this compound. Allylic systems involve a functional group attached to a carbon atom adjacent to a carbon-carbon double bond. The chroman ring in this compound is saturated at the C2, C3, and C4 positions, and therefore lacks the necessary allylic C-C=C framework for such a reaction to occur. Theoretical studies would not predict this as a probable reaction pathway for this specific molecular structure.

Intermolecular Chemical Interactions

Hydrogen Bonding: The most significant intermolecular force in carboxylic acids is hydrogen bonding. libretexts.org Molecules of this compound are expected to form strong, dimeric structures through a pair of hydrogen bonds between the carboxyl groups of two separate molecules. libretexts.org In this arrangement, the hydroxyl hydrogen of one molecule bonds to the carbonyl oxygen of the other, and vice versa, creating a stable eight-membered ring. This dimerization is a hallmark of carboxylic acids in the solid state and results in significantly higher boiling points compared to corresponding alcohols. libretexts.org

Beyond the primary carboxylic acid dimer, other weaker hydrogen bonds, such as C-H···O interactions, may also contribute to the stability of the crystal lattice. nih.gov

Computational chemistry provides powerful tools for the detailed analysis of non-covalent interactions that are difficult to probe experimentally. rsc.org Methods such as Density Functional Theory (DFT) are employed to model molecular assemblies and quantify the energetics of their interactions.

A computational analysis of this compound would involve several key steps:

Geometry Optimization: Calculating the most stable arrangement of a dimer or larger molecular cluster.

Interaction Energy Calculation: Determining the strength of the non-covalent bonds holding the assembly together. This helps to quantify the relative importance of hydrogen bonding versus π-π stacking.

Analysis of Electron Density: Using techniques like Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points, which provide evidence for specific interactions (e.g., a hydrogen bond).

These computational studies can reveal precise geometric parameters and energy values for the various non-covalent interactions.

Table 1: Expected Non-Covalent Interactions in this compound

| Interaction Type | Interacting Groups | Typical Energy Range (kJ/mol) | Geometric Features |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxylic Acid Dimer (-COOH ... HOOC-) | 15 - 25 japtronline.com | O-H···O bond, forming an eight-membered ring libretexts.org |

| Weak Hydrogen Bond | C-H···O | < 15 japtronline.com | Interaction between an aromatic or aliphatic C-H and a carbonyl or hydroxyl oxygen nih.gov |

| π-π Stacking | Aromatic Ring ... Aromatic Ring | 5 - 10 | Parallel-displaced or T-shaped orientation of the chlorinated benzene (B151609) rings nih.gov |

Table 2: Computational Methods for Analyzing Non-Covalent Interactions

| Method | Purpose | Information Obtained |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and energy | Interaction energies, optimized geometries, vibrational frequencies japtronline.com |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analyzing electron density topology | Identification and characterization of chemical bonds, including non-covalent ones |

| Non-Covalent Interaction (NCI) Index | Visualizing non-covalent interactions | 3D representation of interaction regions, distinguishing between attractive and repulsive forces |

Structure Activity Relationship Sar Studies in the Context of Chemical Modulation and Design

Impact of Substituents on Chroman Core Reactivity and Selectivity

The reactivity and selectivity of the chroman scaffold can be fine-tuned by strategic placement of various functional groups.

Halogenation is a fundamental strategy in medicinal chemistry to modulate a molecule's properties. mt.com The introduction of a chlorine atom at the 8-position of the chroman ring, as in 8-chlorochroman-4-carboxylic acid, significantly alters its electronic and steric characteristics. Halogens are electronegative, and their reactivity generally decreases down the group from fluorine to iodine. libretexts.org

The nature of the substrate and reaction conditions determine the pathway of halogenation. For aromatic systems like the chroman core, this typically occurs via electrophilic substitution. mt.com The presence of a catalyst, often a Lewis acid, can enhance the polarization of the halogen, making it a more potent electrophile. mt.com

Substituents on the benzene (B151609) ring of the chroman core play a critical role in modulating the chemical profile. The electronic effects of these substituents can be transmitted through the ring system, influencing reactivity. mdpi.com In an analysis of substituted 2,2-dimethylchroman-4-one (B181875) derivatives, a good linear correlation was found between the chemical shifts in NMR spectroscopy and the electronic properties (Hammett parameters) of substituents at the C6 position. mdpi.com This indicates that the electronic influence of a C6 substituent is effectively transmitted throughout the benzene portion of the scaffold. mdpi.com

Conversely, for the same series of compounds, no such correlation was observed for substituents at the C8 position. mdpi.com This suggests that the electronic effect of a substituent at C8 is poorly transmitted to other carbons in the aromatic ring, and other non-electronic, subtle effects may play a more significant role in determining the chemical shifts. mdpi.com In a separate study on aminocoumarins, substitution at the 8' position with either a methyl or a chloro group was found to enhance gyrase inhibitory activity compared to the unsubstituted version. researchgate.net The choice between methyl and chlorine for optimal activity was dependent on the nature of another substituent on the molecule, indicating a complex interplay between substitution sites. researchgate.net

Table 1: Impact of Substituent Position on Electronic Effect Transmission in Chroman-4-one Derivatives

| Substituent Position | Correlation with Hammett Parameters | Implication for Chemical Profile |

| C6 | Good linear correlation | Electronic effects are effectively transmitted, influencing the aromatic system's properties. mdpi.com |

| C8 | No consistent correlation | Electronic effects are poorly transmitted; other factors may dominate local chemical behavior. mdpi.com |

The chroman-4-carboxylic acid scaffold contains a stereogenic center at the C4 position. This means the molecule is chiral and can exist as two non-superimposable mirror images, known as enantiomers (R and S forms). The three-dimensional arrangement of atoms is a critical aspect of chemistry that cannot be ignored. taylorfrancis.com

The distinct spatial arrangement of each enantiomer leads to differential interactions with other chiral entities, such as biological receptors or enzymes. This principle of chiral recognition is fundamental in pharmacology and chemical synthesis. nih.gov The synthesis of a single, pure enantiomer (enantioselective synthesis) is often a major challenge in organic chemistry. taylorfrancis.com Reactions involving chiral molecules can proceed with specific stereochemical outcomes, such as the inversion of configuration at a chiral center. taylorfrancis.com For carboxylic acids, chiral recognition by host molecules is a well-documented phenomenon that depends on precise stereochemical and structural complementarity. nih.gov Therefore, the enantiomeric purity of this compound is a critical factor, as the two enantiomers are expected to have different chemical and biological recognition profiles.

Pharmacophore Development for Chroman-4-carboxylic Acid Derivatives

To rationally design new molecules based on the chroman-4-carboxylic acid scaffold, computational techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) are employed. These methods build predictive models that correlate the three-dimensional properties of molecules with their observed activity. nih.govyoutube.com

Gaussian field-based 3D-QSAR is a powerful technique used to understand the structural requirements for a molecule's activity. derpharmachemica.com This method calculates various molecular fields—such as steric, electrostatic, hydrophobic, and hydrogen-bonding potentials—around a set of aligned molecules. youtube.comderpharmachemica.com By analyzing these fields using statistical methods like Partial Least Squares (PLS), a 3D-QSAR model is generated. derpharmachemica.com

This model provides a visual and quantitative map of which regions around the molecule favor or disfavor activity. For example, a study on chromone (B188151) derivatives, which are structurally related to chromans, successfully used 3D-QSAR to develop a statistically significant model (R² = 0.9064, Q² = 0.8239) for MAO inhibition. nih.gov The resulting models highlight favorable and unfavorable regions for different properties, guiding the strategic placement of substituents to enhance desired activities. derpharmachemica.comnih.gov Such models can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby accelerating the design and discovery process. nih.govrsc.org

Table 2: Fields Used in Gaussian Field-Based 3D-QSAR

| Field Type | Description | Role in Pharmacophore Model |

| Steric | Represents the van der Waals volume of the molecule. | Defines regions where bulky groups are favored or disfavored. derpharmachemica.com |

| Electrostatic | Represents the distribution of positive and negative charges. | Identifies areas where electron-donating or electron-withdrawing groups would be beneficial. derpharmachemica.com |

| Hydrophobic | Maps non-polar regions of the molecule. | Highlights favorable locations for hydrophobic substituents to improve binding. derpharmachemica.com |

| Hydrogen Bond Donor | Identifies atoms or groups that can donate a hydrogen bond. | Pinpoints key areas for donor interactions with a target. derpharmachemica.com |

| Hydrogen Bond Acceptor | Identifies atoms or groups that can accept a hydrogen bond. | Pinpoints key areas for acceptor interactions with a target. derpharmachemica.com |

An in-depth analysis of this compound reveals its significant potential in chemical modulation and drug design. This article explores the structure-activity relationship (SAR) studies of this compound, focusing on its key chemical features and the application of pharmacophore mapping in identifying novel therapeutic leads.

2 Identification of Key Chemical Features for Molecular Interactions

The molecular structure of this compound is characterized by several key features that are crucial for its interaction with biological targets. These include hydrogen bond acceptors, hydrophobic regions, and aromatic regions, all of which contribute to its binding affinity and selectivity.

The carboxylic acid group is a primary site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. wikipedia.orgfiveable.mebyjus.com The hydroxyl group (-OH) can donate a proton, while the carbonyl group (C=O) can accept a hydrogen bond. wikipedia.orgbyjus.com This dual functionality allows for strong and specific interactions with amino acid residues in a protein's binding pocket. fiveable.me

The chroman ring system and the chlorine atom at the 8-position create distinct hydrophobic and aromatic regions. The bicyclic structure of the chroman core provides a significant hydrophobic surface that can engage in van der Waals interactions with nonpolar amino acid side chains. The benzene ring component of the chroman scaffold also allows for potential π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

The chlorine atom at the 8-position of the chroman ring further enhances the compound's hydrophobic character and can participate in halogen bonding, a specific type of non-covalent interaction that can contribute to binding affinity. The position of this substituent is critical, as studies on similar molecules have shown that the location of a halogen can significantly influence biological activity. nih.gov

Table 1: Key Chemical Features of this compound and Their Potential Molecular Interactions

| Feature | Potential Interaction Type | Interacting Moieties in Biological Targets |

| Carboxylic Acid (-COOH) | Hydrogen Bond Donor/Acceptor, Ionic Interactions | Amino acid residues (e.g., Arginine, Lysine, Histidine) |

| Chroman Ring (Aromatic part) | π-π Stacking, Hydrophobic Interactions | Aromatic amino acids (e.g., Phenylalanine, Tyrosine, Tryptophan) |

| Chroman Ring (Saturated part) | Hydrophobic Interactions | Aliphatic amino acid residues (e.g., Leucine, Isoleucine, Valine) |

| 8-Chloro Substituent | Halogen Bonding, Hydrophobic Interactions | Electron-rich atoms (e.g., oxygen, nitrogen), hydrophobic pockets |

3 Application of Pharmacophore Mapping in Virtual Chemical Library Screening and Lead Identification

Pharmacophore mapping is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govmdpi.comlilab-ecust.cn This model then serves as a 3D query for searching large virtual libraries of chemical compounds to identify potential new leads with similar interaction capabilities. nih.govscience.gov

In the context of this compound, a pharmacophore model would be generated based on its key chemical features. This model would typically include:

A hydrogen bond acceptor feature corresponding to the carbonyl oxygen of the carboxylic acid.

A hydrogen bond donor feature from the hydroxyl group of the carboxylic acid.

A hydrophobic/aromatic feature representing the chroman ring system.

An additional hydrophobic or halogen bond donor feature for the 8-chloro substituent.

Once a pharmacophore model is established and validated, it can be used to screen vast virtual compound libraries. sygnaturediscovery.com These libraries may contain millions of molecules that are synthetically accessible and possess drug-like properties. sygnaturediscovery.com The screening process filters these libraries to identify molecules that match the pharmacophore query, significantly narrowing down the number of compounds for experimental testing.

This approach accelerates the discovery of new lead compounds by focusing on molecules with a high probability of interacting with the desired target. nih.gov For instance, a virtual screen could identify other chroman derivatives or entirely new scaffolds that present the same key interaction features as this compound, leading to the discovery of novel and potentially more potent or selective compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.